Product packaging for Milbemycin alpha6(Cat. No.:CAS No. 56265-07-7)

Milbemycin alpha6

Cat. No.: B1234003
CAS No.: 56265-07-7
M. Wt: 686.9 g/mol
InChI Key: PPVRJCXEIBRCDT-JRQFSZRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Classification of Milbemycins

The milbemycins are a group of macrolides that were first isolated in 1972 from the fermentation of the soil actinomycete Streptomyces hygroscopicus. wikipedia.orgcabidigitallibrary.org Subsequent research has identified other Streptomyces species, such as S. bingchenggensis, as producers of milbemycins. wikipedia.orgresearchgate.net These natural products are classified as 16-membered macrocyclic lactones and are renowned for their potent anthelmintic, insecticidal, and acaricidal properties. researchgate.netgoogle.com

The discovery of milbemycins predates that of the closely related avermectins, which were isolated in 1977. cabidigitallibrary.org While initially recognized for their activity against plant mites, the broader potential of milbemycins in animal health became more apparent following the discovery of the avermectins. cabidigitallibrary.orgymaws.com

Structural Characteristics and Relationship to Avermectins

Milbemycins and avermectins share a common and complex 16-membered macrocyclic lactone core, which includes a spiroketal ring system. cabidigitallibrary.orgymaws.comnih.gov This fundamental structure is responsible for their shared mode of action, which involves targeting glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite. wikipedia.orgdefra.gov.uk

The primary structural distinction between the two families lies at the C-13 position of the macrolide ring. cabidigitallibrary.orgymaws.comnih.gov Avermectins possess a disaccharide (bisoleandrosyloxy) substituent at this position, whereas milbemycins are unsubstituted, having a proton instead. ymaws.comnih.gov This makes milbemycins essentially unglycosylated versions of avermectins. cabidigitallibrary.orgnih.gov

Further variations exist among different milbemycin and avermectin (B7782182) analogues, such as different alkyl substituents at the C-25 position and the presence or absence of a double bond between C-22 and C-23. cabidigitallibrary.orgymaws.com

Significance of Milbemycin alpha6 as a Research Compound

This compound, with the chemical formula C39H58O10, is one of the numerous individual compounds within the milbemycin family. uni.lu While not as commercially prominent as some other milbemycins like milbemycin oxime or the mixture known as milbemectin (B10764950), this compound and its related analogues are valuable in research. smolecule.com

Scientists utilize these compounds to study the intricate biosynthetic pathways in Streptomyces species. smolecule.com Understanding how these bacteria produce such complex molecules can lead to the genetic engineering of strains for improved yields or the creation of novel derivatives. researchgate.netsmolecule.com

Furthermore, research into the specific structure-activity relationships of individual milbemycins, including this compound, contributes to the development of new antiparasitic agents. smolecule.com By examining how subtle changes in the molecular structure affect biological activity, researchers can design new compounds with enhanced efficacy, a broader spectrum of activity, or the ability to overcome resistance to existing drugs. researchgate.netsmolecule.com

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
Molecular Formula C39H58O10
Monoisotopic Mass 686.403 Da
InChIKey PPVRJCXEIBRCDT-JRQFSZRCSA-N
Synonyms [(3'R,4S,5'R,6S,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-3',24-dihydroxy-21-methoxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylhexanoate

Source: uni.lu

Table 2: Classification and Origin of Milbemycins

CharacteristicDescription
Chemical Class Macrocyclic Lactone
Sub-Class Milbemycin
Primary Origin Fermentation of Streptomyces species
Initial Isolation Streptomyces hygroscopicus
Key Biological Activities Anthelmintic, Acaricidal, Insecticidal

Sources: wikipedia.orgcabidigitallibrary.orgresearchgate.netgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H58O10 B1234003 Milbemycin alpha6 CAS No. 56265-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56265-07-7

Molecular Formula

C39H58O10

Molecular Weight

686.9 g/mol

IUPAC Name

[(3'R,4S,5'R,6S,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-3',24-dihydroxy-21-methoxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylhexanoate

InChI

InChI=1S/C39H58O10/c1-9-10-13-24(4)36(41)47-33-26(6)27(7)48-38(34(33)40)20-30-19-29(49-38)16-15-23(3)17-22(2)12-11-14-28-21-45-35-32(44-8)25(5)18-31(37(42)46-30)39(28,35)43/h11-12,14-15,18,22,24,26-27,29-35,40,43H,9-10,13,16-17,19-21H2,1-8H3/b12-11+,23-15+,28-14+/t22-,24?,26+,27+,29+,30-,31?,32+,33?,34+,35+,38+,39+/m0/s1

InChI Key

PPVRJCXEIBRCDT-JRQFSZRCSA-N

SMILES

CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)C)C

Isomeric SMILES

CCCCC(C)C(=O)OC1[C@@H]([C@H](O[C@]2([C@@H]1O)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5OC)C)C(=O)O3)O)C)\C)C)C

Canonical SMILES

CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)C)C

Synonyms

5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin

Origin of Product

United States

Molecular Mechanisms of Action of Milbemycin Alpha6 Analogues

Target Receptors: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular target for milbemycins is the glutamate-gated chloride channel (GluCl), a type of ion channel found exclusively in invertebrates. defra.gov.ukscops.org.uksaskoer.ca These channels are crucial for mediating inhibitory neurotransmission in these organisms. vettimes.com Milbemycin alpha6 and its analogues exert their effect by binding to these channels, leading to profound and ultimately lethal physiological changes in the parasite. europa.eu

Binding Kinetics and Affinity to Invertebrate GluCls

Milbemycins, including by extension this compound, bind with high affinity to GluCls on the nerve and muscle cells of parasites. chemicalbook.comchemicalbook.com This interaction is highly specific to invertebrate channels, which forms the basis of their selective toxicity against parasites with minimal effects on their vertebrate hosts. saskoer.cavettimes.com The binding is not easily reversed and leads to a persistent activation of the channel. While specific kinetic data for the this compound analogue is not extensively detailed in public literature, the action of the broader milbemycin and avermectin (B7782182) class is characterized by a powerful and sustained interaction with the GluCl receptor. vettimes.com

Comparative Analysis with GABA-A Receptors

Glutamate-gated chloride channels are structurally related to the gamma-aminobutyric acid type A (GABA-A) receptors found in both vertebrates and invertebrates. defra.gov.uk Both are part of the Cys-loop family of ligand-gated ion channels and both conduct chloride ions to mediate inhibitory signals. guidetopharmacology.orgcanada.ca However, a critical difference lies in their pharmacology and the specificity of milbemycin action.

Milbemycins have a much higher affinity for the invertebrate GluCls than for vertebrate GABA-A receptors. vettimes.com This selectivity is a key reason for the compound's safety margin in mammals. vettimes.com While some interaction with insect GABA receptors has been reported for macrocyclic lactones, their primary and most potent effect is on GluCls. nih.gov In mammals, GABA-A receptors are primarily located in the central nervous system (CNS) and are protected by the blood-brain barrier, which further limits the effects of these compounds. vettimes.com The structural differences between the invertebrate-specific GluCls and vertebrate GABA-A receptors ensure that the potent channel-opening effects of milbemycins are largely confined to the target parasites. saskoer.ca

FeatureInvertebrate GluClsVertebrate GABA-A Receptors
Primary Endogenous Ligand Glutamate (B1630785)Gamma-aminobutyric acid (GABA)
Primary Function Inhibitory neurotransmission in invertebratesMajor inhibitory neurotransmission in the vertebrate CNS
Milbemycin Affinity HighLow
Effect of Milbemycin Potent, essentially irreversible channel openingMinimal effect at therapeutic doses
Location in Organism Neurons and myocytes (neuromuscular junction) vettimes.comPrimarily central nervous system vettimes.com

Cellular and Physiological Effects in Target Organisms

The allosteric modulation of GluCls by this compound triggers a cascade of events at the cellular level, culminating in the paralysis and death of the parasite.

Neuromuscular Membrane Hyperpolarization

The persistent opening of GluCls caused by milbemycin leads to a large and sustained influx of negatively charged chloride ions into the parasite's neurons and muscle cells. defra.gov.ukeuropa.eu This influx makes the interior of the cell membrane more negative than its resting state, a condition known as hyperpolarization. europa.euvettimes.com A normal action potential requires the cell membrane to depolarize (become more positive). By causing a state of deep and lasting hyperpolarization, milbemycin effectively makes it impossible for the neuron or muscle cell to reach the threshold required to fire an action potential. saskoer.calibretexts.org

Disruption of Nerve Signal Transmission

With nerve and muscle cells locked in a hyperpolarized state, the transmission of nerve impulses is blocked. chemicalbook.comchemicalbook.com This disruption is particularly debilitating in nematodes, where it affects both somatic (body wall) muscles and the pharyngeal muscles required for feeding. vettimes.comcanada.ca The inability to coordinate muscle contraction leads to a flaccid paralysis. defra.gov.ukvettimes.com The parasite is unable to move, feed, or carry out other essential life functions, which ultimately leads to its death and expulsion from the host. europa.eupatsnap.com

EffectCellular/Physiological Consequence
Chloride Ion Influx The cell's interior membrane potential becomes more negative.
Membrane Hyperpolarization The neuron or muscle cell is unable to reach the threshold for depolarization.
Inhibition of Action Potentials Nerve signals cannot be generated or propagated.
Flaccid Paralysis The organism loses control of somatic and pharyngeal muscles, leading to immobilization and starvation.

Induction of Paralysis and Mortality in Invertebrates

This compound and its analogues, belonging to the broader class of milbemycins, exert their primary effect on invertebrates by inducing a state of paralysis, which ultimately leads to mortality. This physiological response is a direct consequence of the compound's interaction with the invertebrate nervous system.

The principal molecular target of milbemycins is the glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates like nematodes and arthropods. chemicalbook.comcanada.ca By binding to these channels, milbemycins potentiate the effect of the neurotransmitter glutamate, leading to an increased and sustained influx of chloride ions into the nerve or muscle cells. chemicalbook.com This influx hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli.

The hyperpolarization of nerve cells disrupts normal neurotransmission, while in muscle cells, it prevents the contraction necessary for movement. chemicalbook.com This widespread inhibition of the nervous and muscular systems results in a flaccid paralysis of the affected invertebrate. nih.gov Essential life-sustaining functions such as feeding (pharyngeal pumping in nematodes), locomotion, and reproduction are consequently impaired. canada.ca The sustained paralysis and disruption of these vital functions inevitably lead to the death of the organism. chemicalbook.comsmolecule.com

Furthermore, some research suggests that milbemycins may also interact with GABA-gated chloride channels, another type of inhibitory ion channel in invertebrates. chemicalbook.comnih.gov This interaction would further contribute to the hyperpolarization of nerve and muscle cells, augmenting the paralytic effect. chemicalbook.com The combined action on both glutamate- and GABA-gated chloride channels ensures a potent and broad-spectrum paralytic and lethal effect against susceptible invertebrates. chemicalbook.comnih.gov

Differential Activity Across Invertebrate Phyla

The activity of this compound and its analogues varies significantly across different invertebrate phyla. This differential efficacy is largely attributed to variations in the molecular targets and physiological characteristics of the organisms.

Nematode Specificity and Mechanisms

Milbemycins exhibit a high degree of specificity and potent activity against nematodes (roundworms). canada.ca This is primarily because their main targets, the glutamate-gated chloride channels (GluCls), are abundantly expressed and play a crucial role in the neuromuscular function of these parasites. canada.ca The binding of milbemycins to nematode GluCls, particularly those in the pharynx, leads to the inhibition of pharyngeal pumping, which is essential for feeding. canada.ca This, combined with a more general paralysis of somatic muscles, results in the starvation and eventual death of the nematode. canada.ca

The specificity of milbemycins for nematodes is further enhanced by the fact that vertebrates, including mammals, primarily utilize glutamate as an excitatory neurotransmitter in the central nervous system, and their glutamate receptors have different subunit compositions and lower affinity for milbemycins. Moreover, the blood-brain barrier in vertebrates offers a degree of protection against the neurotoxic effects of these compounds. nih.gov

However, the development of resistance to milbemycins in some nematode populations has been observed. nih.gov The mechanisms of this resistance are complex and can involve alterations in the target GluCls, making them less sensitive to the drug, or changes in drug metabolism and transport within the nematode. nih.gov

Insect and Acarine Responses

Milbemycins are also effective against a range of insects and acarines (mites and ticks). smolecule.comeuropa.eu Similar to nematodes, the primary mechanism of action in these arthropods is the potentiation of glutamate-gated and, to some extent, GABA-gated chloride channels in their nervous systems. chemicalbook.comsmolecule.com This leads to neurotoxicity, paralysis, and death. smolecule.comresearchgate.net

The efficacy of milbemycins can vary between different insect and acarine species. This variability can be attributed to differences in the structure and sensitivity of their respective ion channels, as well as variations in their ability to metabolize or excrete the compound. For instance, some studies have noted differing levels of susceptibility and the potential for cross-resistance to other pesticides that target GABA receptors in certain insect populations. nottingham.ac.uk

The following table summarizes the activity of some milbemycin analogues and related compounds against various insect and acarine species:

CompoundTarget SpeciesObserved Effect
Milbemycin oxime Fleas, Ticks, MitesEffective in controlling infestations. europa.eu
Fluralaner (related isoxazoline) Aedes aegypti (mosquito) larvae24-h LC50 of 1.8 ppb. researchgate.net
Fluralaner (related isoxazoline) Anopheles gambiae (mosquito) larvae24-h LC50 of 0.4 ppb. researchgate.net
Fluxametamide (related isoxazoline) Chilo suppressalis (rice stem borer) larvaeLD50 of 1.308 mg/kg. researchgate.net

Investigation of Activity Against Flatworms and Other Phyla

The activity of milbemycins against Platyhelminthes (flatworms), such as tapeworms and flukes, is generally considered to be limited or insignificant. canada.ca This is a key differentiator from their potent effects on nematodes and arthropods. The primary reason for this lack of activity is believed to be the absence of the specific high-affinity glutamate-gated chloride channels that serve as the primary target for these compounds in other phyla. asm.org

While ivermectin, a closely related macrocyclic lactone, is well-documented to be inactive against flatworms, some studies have explored the potential of other members of this class, including certain milbemycins. asm.orgnih.gov In vitro screening of a variety of macrocyclic lactones against the flatworm Schistosoma mansoni revealed that some compounds, such as milbemycin oxime and emamectin, could induce contractile paralysis and inhibit lactate (B86563) production. asm.orgnih.gov However, these in vitro effects did not translate to a reduction in worm burden in subsequent in vivo studies in mice. asm.orgnih.gov

This suggests that while some milbemycin analogues may interact with molecular targets in flatworms to a certain degree, these interactions are not sufficient to produce a clinically relevant anthelmintic effect in a host organism. nih.gov The structure-activity relationships of macrocyclic lactones appear to vary significantly across different phyla, highlighting the unique physiology of flatworms compared to nematodes and arthropods. asm.orgnih.gov

The following table summarizes the in vitro activity of selected macrocyclic lactones against Schistosoma mansoni:

CompoundIn Vitro Effect on S. mansoni
Ivermectin Minimal activity. nih.gov
Milbemycin oxime Caused contractile paralysis and inhibited lactate production. asm.orgnih.gov
Emamectin Caused contractile paralysis and inhibited lactate production. asm.orgnih.gov
Moxidectin (B1677422) Did not cause contractile paralysis but partially inhibited movement. nih.gov

Potential Alternative Targets (e.g., ABC Transporters)

In the context of anthelmintic resistance, overexpression of certain ABC transporters, such as P-glycoprotein (P-gp), in parasitic nematodes can lead to increased efflux of the drug from the target cells, thereby reducing its effective concentration and compromising its efficacy. nih.gov This is a well-established mechanism of multidrug resistance in both cancer cells and microorganisms. nih.govmedtechbcn.com

The role of ABC transporters as direct or indirect targets of milbemycins is an active area of research. Understanding these interactions is crucial for developing strategies to overcome resistance and for designing new anthelmintic agents with improved efficacy. goettingen-research-online.de

Structure Activity Relationships Sar and Rational Design of Milbemycin Alpha6 Derivatives

Correlation of Structural Features with Biological Potency

The potency of Moxidectin (B1677422) is a direct result of specific structural modifications compared to first-generation macrocyclic lactones like milbemycin A4 and avermectins like ivermectin. drugbank.com These changes influence the molecule's physicochemical properties, such as lipophilicity, which in turn affects its pharmacokinetic profile and interaction with parasitic targets. vetpracticemag.com.aunih.gov

The core of Moxidectin is a 16-membered macrocyclic lactone ring, which is essential for its biological activity. drugbank.commdpi.com The specific substitutions on this ring distinguish Moxidectin and are critical to its function. The key differentiators are found at the C-23 and C-25 positions, which were intentionally altered from the parent compound, nemadectin (B27624), during its chemical synthesis. drugbank.comnih.gov

Systematic modifications at various positions on the milbemycin scaffold have been crucial in developing more potent analogues.

C-5 Position : The hydroxyl group at the C-5 position is a common site for modification in milbemycins. In the semi-synthesis of Moxidectin from nemadectin, this hydroxyl group is temporarily protected to allow for chemical reactions at other sites on the molecule. usda.gov

C-13 Position : A defining feature of the milbemycin class, including Moxidectin, is the absence of a disaccharide moiety at the C-13 position. drugbank.comcabidigitallibrary.org This contrasts with the avermectin (B7782182) class (e.g., ivermectin), which possesses a sugar attachment at this site. This structural difference is a primary classifier between the two related families.

C-23 Position : The most distinctive feature of Moxidectin is the unique methoxime moiety at the C-23 position. drugbank.comcabidigitallibrary.orgnih.gov This group is introduced synthetically and is not present in naturally occurring milbemycins or avermectins. It is a key contributor to Moxidectin's enhanced potency and altered receptor binding characteristics. vetpracticemag.com.authieme-connect.com

C-25 Position : Moxidectin features a substituted olefinic side chain at the C-25 position, another important structural element that influences its biological activity spectrum. drugbank.comnih.gov

The following table provides a comparative overview of the key structural features of Moxidectin and related compounds.

FeatureMoxidectin (Milbemycin alpha6)IvermectinMilbemycin A4
Class Milbemycin (2nd Gen)AvermectinMilbemycin (1st Gen)
C-13 Substituent H (no sugar) drugbank.comOleandrosyl-oleandrosyl disaccharideH (no sugar) mdpi.com
C-23 Substituent Methoxime (=N-OCH₃) drugbank.comHydroxyl (-OH)H
C-25 Substituent (E)-1,3-dimethyl-1-butenyl group cymitquimica.comsec-Butyl groupEthyl group mdpi.com

Synthetic Strategies for Milbemycin Analogues

The generation of Moxidectin and other novel milbemycin derivatives relies on sophisticated synthetic chemistry, building upon natural product scaffolds or constructing them from the ground up.

Moxidectin is commercially produced through a semi-synthetic pathway starting from nemadectin, a natural product obtained from the fermentation of Streptomyces cyaneogriseus ssp. noncyanogenus. researchgate.netfrontiersin.org This method is more efficient than total synthesis for such a complex molecule. The key steps in the synthesis of Moxidectin from nemadectin are: usda.gov

Protection : The C-5 hydroxyl group of nemadectin is protected, often using a reagent like p-nitrobenzoyl chloride, to prevent it from reacting in subsequent steps.

Oxidation : The protected nemadectin is then oxidized at the C-23 position to create a ketone (23-oxo-nemadectin derivative).

Oximation : The C-23 ketone is reacted with methoxylamine (or its hydrochloride salt), which forms the characteristic C-23 methoxime moiety of Moxidectin.

Deprotection : The protecting group at the C-5 position is removed to yield the final Moxidectin molecule.

This targeted semi-synthetic approach allows for the specific introduction of the methoxime group, which is crucial for Moxidectin's unique biological profile. researchgate.netresearchgate.net

The total synthesis of complex natural products like the milbemycins is a significant challenge in organic chemistry that has been undertaken by several research groups for compounds such as milbemycin β3 and milbemycin D. These syntheses are lengthy and complex, often involving the stereocontrolled construction of key fragments (like the southern spiroketal unit and the northern hexahydrobenzofuran portion) followed by their strategic coupling and macrocyclization.

While a de novo total synthesis of Moxidectin has not been a commercial focus due to the efficiency of the semi-synthetic route from nemadectin, the principles established in the total synthesis of other milbemycins provide a powerful platform for creating novel scaffolds. This allows for the exploration of structures that are not accessible through the modification of natural products, potentially leading to new derivatives with further optimized properties.

Rational Design Principles for Improved Antiparasitic Efficacy

Moxidectin is a product of rational drug design, aiming to create a second-generation macrocyclic lactone with superior properties compared to its predecessors like ivermectin. drugbank.com The design strategy focused on enhancing pharmacokinetic characteristics to achieve more persistent efficacy. nih.gov

The key structural modifications in Moxidectin were intended to increase its lipophilicity (fat-solubility). vetpracticemag.com.au This chemical property leads to:

A larger volume of distribution in the body.

Longer retention in tissues, particularly adipose tissue.

A significantly longer elimination half-life compared to ivermectin. vetpracticemag.com.aunih.gov

These pharmacokinetic advantages mean the compound remains at effective concentrations in the host for a longer period, providing a more sustained antiparasitic effect. vetpracticemag.com.au Furthermore, the structural differences, particularly the C-23 methoxime group, are thought to result in different binding interactions with the glutamate-gated chloride channels of parasites, which may contribute to Moxidectin's high potency and a potentially slower rate of resistance development. cabidigitallibrary.orgvetpracticemag.com.au

The table below summarizes the design objectives and resulting improvements for Moxidectin.

Design PrincipleStructural ModificationResulting Property
Enhance Pharmacokinetics Increased lipophilicity via C-23 and C-25 modifications vetpracticemag.com.aunih.govLonger half-life, greater tissue retention nih.gov
Increase Potency C-23 methoxime moiety drugbank.comcabidigitallibrary.orgHigh efficacy at low concentrations vetpracticemag.com.au
Alter Target Interaction Unique C-23 and C-25 substituents cabidigitallibrary.orgnih.govDifferent binding to parasite receptors vetpracticemag.com.au

Pharmacophore Modeling and Computational Chemistry Approaches in the Rational Design of this compound Derivatives

The development of new and improved derivatives of this compound, a potent macrolide with significant biological activity, is increasingly reliant on modern computational techniques. Pharmacophore modeling and other computational chemistry approaches provide powerful tools to understand the intricate structure-activity relationships (SAR) that govern the efficacy of these molecules. By elucidating the key molecular features required for biological activity and predicting the interactions between ligands and their target receptors, these methods facilitate a more rational and efficient design of novel analogs.

Pharmacophore modeling, a cornerstone of computer-aided drug design, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.ittbzmed.ac.ir This model then serves as a template for designing new molecules or for screening large compound libraries to identify potential new leads. tbzmed.ac.ir The process of developing a pharmacophore model typically involves the selection of a set of active ligands, conformational analysis, assignment of pharmacophoric features, and the superimposition of these ligands to derive a common 3D arrangement. unina.it

Computational chemistry extends beyond pharmacophore modeling to include a variety of techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations. These methods provide deeper insights into the ligand-receptor interactions at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound derivatives, docking studies would be performed against homology models of the target insect's GluCl. researchgate.net Such studies can help to explain the observed activity of different analogs and guide the design of new derivatives with improved binding characteristics. For instance, docking could reveal how modifications at various positions of the milbemycin scaffold, such as the C-4' or C-13 positions, influence the interaction with key amino acid residues in the binding pocket of the GluCl. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For milbemycin analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov These studies generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. Such insights are invaluable for optimizing lead compounds. For example, a QSAR study on avermectin analogues, which are structurally similar to milbemycins, revealed that molecular shape, size, connectivity, and electronic distribution significantly impact insecticidal potency. researchgate.net

The table below summarizes the types of computational approaches that are instrumental in the rational design of this compound derivatives, based on studies of related compounds.

Computational MethodApplication in this compound Derivative DesignKey Insights
Pharmacophore Modeling Identification of essential chemical features for biological activity. Used as a query for virtual screening of new potential derivatives. tbzmed.ac.irtcdb.orgDefines the necessary 3D arrangement of features like hydrogen bond donors/acceptors and hydrophobic centers for interaction with the GluCl receptor. unina.itfrontiersin.org
Molecular Docking Prediction of binding modes and affinities of derivatives within the GluCl binding site. researchgate.netElucidates how specific structural modifications affect the binding energy and interaction with key amino acid residues of the target protein. nih.gov
3D-QSAR (CoMFA/CoMSIA) Development of predictive models for the biological activity of new derivatives based on their 3D structural and electronic properties. nih.govmdpi.comGenerates contour maps indicating favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties, guiding lead optimization. nih.gov
Molecular Dynamics (MD) Simulations Analysis of the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.comProvides insights into the conformational changes and flexibility of both the ligand and the receptor upon binding, helping to validate docking results. frontiersin.org

Mechanisms of Resistance to Milbemycin Alpha6 and Macrocyclic Lactones

Genetic Basis of Resistance Development

The development of resistance to milbemycin alpha6 and other macrocyclic lactones is fundamentally a process of genetic selection. cabidigitallibrary.org Parasites with pre-existing genetic variations that confer a survival advantage in the presence of the drug are selected for, and these resistance-conferring genes increase in frequency within the population over time. cabidigitallibrary.orgresearchgate.net Key genetic mechanisms include mutations in the drug's target receptors, increased expression of proteins that remove the drug from the cells, and enhanced activity of enzymes that break down the drug.

Mutations in GluCl Genes and Other Target Receptors

The primary targets for macrocyclic lactones in invertebrates are glutamate-gated chloride channels (GluCls). frontiersin.orgfrontiersin.orgnih.gov These channels are crucial for neurotransmission in nematodes and arthropods. frontiersin.orgvettimes.com The binding of MLs to GluCls causes the channels to open, leading to an influx of chloride ions, hyperpolarization of the nerve or muscle cell, and ultimately, paralysis and death of the parasite. cambridge.orgfrontiersin.org

Research, particularly in the model nematode Caenorhabditis elegans, has shown that mutations in the genes encoding GluCl subunits can confer resistance. Genes such as avr-14, avr-15, and glc-1, which encode different GluCl α-type subunits, have been identified as critical for ivermectin sensitivity. pnas.org Studies have demonstrated that while mutations in one or two of these genes may only provide modest resistance, simultaneous mutations in all three can lead to high-level ivermectin resistance. pnas.orgnih.gov This suggests that ivermectin acts on multiple GluCls, and resistance requires changes in several parallel genetic pathways. pnas.org

In parasitic nematodes, similar findings have emerged. In Cooperia oncophora, a cattle parasite, specific amino acid substitutions in the GluClα3 and GluClβ subunits have been identified in ivermectin-resistant isolates compared to susceptible ones. nih.govmcgill.ca Likewise, in Haemonchus contortus, a major sheep parasite, changes in GluCl genes are implicated in resistance. nih.gov While mutations in the primary target site are a clear mechanism for resistance, there is also evidence suggesting that γ-aminobutyric acid (GABA) receptors may act as a secondary, less sensitive target for MLs. cabidigitallibrary.orgfrontiersin.orgfrontiersin.org

A novel resistance mechanism has been identified in C. elegans involving the downregulation of GluCls due to an overproduction of glutamate (B1630785), demonstrating that resistance can also arise from alterations in metabolic pathways that modulate receptor levels. elifesciences.orgbiorxiv.org

Table 1: Impact of Specific GluCl Gene Mutations on Macrocyclic Lactone Sensitivity

Organism Gene/Subunit Mutation Effect on Sensitivity Reference
Caenorhabditis elegans avr-14, avr-15, glc-1 Simultaneous loss-of-function mutations High-level ivermectin resistance (~4,000-fold) pnas.orgpnas.org
Cooperia oncophora GluClα3 L256F 3-fold decrease in glutamate sensitivity; significant decrease in ivermectin and moxidectin (B1677422) sensitivity nih.govnih.gov
Cooperia oncophora GluClβ Two amino acid substitutions Abolished glutamate sensitivity nih.govmcgill.ca
Drosophila melanogaster DmGluClα P299S ~10-fold decrease in sensitivity to nodulisporic acid and ivermectin pnas.org
Haemonchus contortus GluClα3B L256F Increased EC50 for L-glutamate nih.gov

Role of Drug Efflux Pumps (e.g., P-glycoprotein)

A major mechanism of resistance, particularly in parasitic nematodes, involves the increased expression and activity of drug efflux pumps. cambridge.orgvettimes.com P-glycoproteins (P-gp), which are members of the ATP-binding cassette (ABC) transporter superfamily, are membrane proteins that actively pump a wide range of xenobiotics, including macrocyclic lactones, out of cells. frontiersin.orgresearchgate.netmedchemexpress.com

This efflux mechanism reduces the intracellular concentration of the drug at its target site, the GluCls, thereby diminishing its efficacy. frontiersin.orgresearchgate.net Increased expression of P-gp genes has been strongly correlated with ML resistance in parasites like Haemonchus contortus. cambridge.orgcabidigitallibrary.orgresearchgate.net Interestingly, this is the same mechanism that protects mammals from the neurotoxic effects of MLs. In mammals, P-gp is highly expressed at the blood-brain barrier, preventing MLs from accumulating in the central nervous system where their secondary targets, GABA receptors, are located. vettimes.comresearchgate.net A naturally occurring mutation in the MDR1 (also known as ABCB1) gene in certain dog breeds leads to a non-functional P-glycoprotein, rendering them highly susceptible to ML toxicity. vcahospitals.comscience.govvin.com

The role of P-gp in resistance is further supported by studies showing that the co-administration of P-gp inhibitors, such as verapamil, can partially restore the sensitivity of resistant parasites to ivermectin and moxidectin. cabidigitallibrary.orgasm.org This suggests that blocking these efflux pumps can increase the efficacy of MLs against resistant strains. nih.gov

Changes in Detoxifying Enzyme Expression

Non-target site resistance can also occur through enhanced metabolism of the drug by detoxifying enzymes. andersenlab.org This involves the upregulation of genes encoding enzymes that chemically modify and inactivate the anthelmintic molecule, facilitating its elimination. The main families of enzymes implicated in this process are:

Cytochrome P450 monooxygenases (CYPs): These enzymes play a critical role in the metabolism of a wide variety of foreign compounds. researchgate.netmdpi.com Studies have shown increased expression of specific CYP genes in ML-resistant strains of insects and parasitic nematodes. andersenlab.orgresearchgate.netmdpi.com

Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate glutathione to xenobiotics, making them more water-soluble and easier to excrete. Their involvement has been noted in resistance to various pesticides. nih.govcabidigitallibrary.org

Esterases (ESTs): This group of enzymes can hydrolyze ester bonds present in some xenobiotics. nih.govresearchgate.net

Biochemical and Physiological Manifestations of Resistance

The genetic changes described above translate into functional, measurable changes in the parasite's biochemistry and physiology. These manifestations are the direct cause of treatment failure.

Reduced Drug-Target Binding Affinity

Mutations in the GluCl receptor genes can alter the three-dimensional structure of the channel's binding pocket for macrocyclic lactones. This change can lead to a lower binding affinity, meaning a higher concentration of the drug is required to activate the channel and elicit a paralytic effect. pnas.orgelifesciences.org

Direct evidence for this comes from electrophysiological and binding studies. For instance, the L256F mutation in the GluClα3 subunit of C. oncophora not only reduced the channel's sensitivity to glutamate and ivermectin in functional assays but also directly reduced the binding affinity of radiolabeled ivermectin to the receptor when expressed in a laboratory system. nih.govnih.gov Similarly, in drug-resistant Drosophila melanogaster, a mutation in the DmGluClα subunit resulted in a marked decrease in the binding affinity for both ivermectin and nodulisporic acid. pnas.org

Table 2: Research Findings on Reduced Drug-Target Binding Affinity

Organism/System Receptor/Subunit Mutation Finding Reference
Xenopus oocytes expressing H. contortus GluCls GluClα3B L256F Increased the Kd for radiolabeled ivermectin binding from 0.35 nM to 2.26 nM nih.gov
Drosophila melanogaster head membranes DmGluClα P299S Marked decrease in binding affinity for nodulisporic acid and ivermectin pnas.org
Caenorhabditis elegans membranes avr-15, glc-1, avr-14 Triple mutant No detectable specific ivermectin binding nih.gov

Altered Drug Metabolism and Sequestration

The upregulation of efflux pumps and detoxifying enzymes leads to significant changes in how the parasite handles the drug, a process known as non-target site resistance (NTSR). andersenlab.org

Altered Metabolism: Increased levels of metabolic enzymes like CYPs result in the faster breakdown of this compound and other MLs into inactive metabolites. mdpi.comfu-berlin.de This enhanced biotransformation reduces the amount of active drug available to reach the GluCl targets. andersenlab.org Studies comparing different MLs have suggested that some, like moxidectin, may be more susceptible to metabolism by the parasite than others, such as ivermectin, although this can vary between parasite species and strains. mdpi.com

Altered Sequestration: The overexpression of P-glycoprotein leads to increased efflux of the drug from the parasite's cells and tissues, effectively sequestering it away from the neuromuscular targets. frontiersin.orgresearchgate.netresearchgate.net This constant removal of the drug prevents it from accumulating to a therapeutic concentration within the target cells. researchgate.net Biochemical assays that measure the efflux of fluorescent dyes can be used to detect this increased P-gp activity in resistant worms. plos.org

Together, these biochemical and physiological changes create a formidable defense against macrocyclic lactones, allowing the parasite to survive in the presence of drug concentrations that would be lethal to susceptible individuals.

Table of Mentioned Compounds

Compound Name
This compound
Ivermectin
Moxidectin
Selamectin
Verapamil
Piperonyl butoxide (PBO)
Nodulisporic acid
Glutathione
L-glutamate
Doxycycline
Adriamycin
Cisplatin
Quercetin
Vincristine (VCR)
Thiabendazole
Levamisole
Praziquantel
Triclabendazole
Abamectin
Doramectin
Eprinomectin
Roquefortine C
Laniquidar
Fipronil
Thiamethoxam

Cross-Resistance Patterns Among Macrocyclic Lactones

Cross-resistance is a significant concern within the macrocyclic lactone (ML) class of anthelmintics, which includes both the avermectins and the milbemycins. cabidigitallibrary.orgymaws.com Due to their similar modes of action, which primarily involve targeting glutamate-gated chloride channels in nematodes and arthropods, resistance developed against one ML can often confer resistance to others. researchgate.nethpra.ie

There is established side-resistance between the avermectin (B7782182) and milbemycin subgroups. merckvetmanual.commsdvetmanual.com This means that the continued and frequent use of a compound from either subgroup can select for resistance that extends across the entire macrocyclic lactone class. merckvetmanual.commsdvetmanual.com For instance, parasite populations that have developed resistance to ivermectin, an avermectin, are likely to show some level of resistance to milbemycins as well. cabidigitallibrary.org

However, the degree of cross-resistance is not always absolute or uniform. nih.gov In some instances, when resistance to an avermectin like ivermectin is first detected, a milbemycin, such as moxidectin, may still demonstrate some efficacy at its recommended dose. cabidigitallibrary.orgmerckvetmanual.commsdvetmanual.com This suggests that while the mechanisms of resistance are related, they may not be identical for all compounds within the ML class. nih.gov The structural differences between avermectins, which possess a sugar group at the C13 position, and milbemycins, which are protonated at this position, may influence their interaction with resistance mechanisms like drug efflux pumps. nih.gov

Research on various parasitic nematodes has highlighted these nuanced patterns. For example, studies on Haemonchus contortus have shown that selection with either ivermectin or moxidectin can lead to cross-resistance to several MLs. asm.org However, the level of resistance can vary between the specific drugs. nih.gov

The following table summarizes the general cross-resistance patterns observed among macrocyclic lactones:

Drug SubgroupExample CompoundsGeneral Cross-Resistance ObservationNuances and Exceptions
Avermectins Ivermectin, Abamectin, Doramectin, Eprinomectin, SelamectinHigh potential for cross-resistance to milbemycins.In early stages of avermectin resistance, some milbemycins may retain partial or full efficacy. cabidigitallibrary.orgmerckvetmanual.commsdvetmanual.com
Milbemycins Milbemycin oxime, MoxidectinHigh potential for cross-resistance to avermectins.Moxidectin has sometimes shown higher efficacy against avermectin-resistant strains, though resistance to moxidectin is also increasing. nih.gov

It is crucial to understand that persistent selection pressure with any ML will ultimately drive broader resistance within the class. cabidigitallibrary.org The initial effectiveness of a different ML against a resistant population is often a temporary phenomenon. cabidigitallibrary.org

Detection and Characterization of Resistance Phenotypes

Identifying and understanding the nature of resistance to this compound and other macrocyclic lactones is essential for managing parasite control effectively. This involves both laboratory-based assays to measure the susceptibility of parasites and molecular tools to identify the genetic markers associated with resistance.

In Vitro Assays for Susceptibility Profiling

In vitro assays are critical tools for detecting and quantifying anthelmintic resistance. These laboratory-based tests expose parasites to varying concentrations of a drug to determine the level of susceptibility or resistance. nih.gov For macrocyclic lactones, several assays have been developed, primarily focusing on the larval stages of parasitic nematodes. nih.gov

Two commonly used in vitro assays for trichostrongyloid nematodes are the Larval Development Assay (LDA) and the Larval Migration Inhibition Assay (LMIA). nih.gov

Larval Development Assay (LDA): This assay assesses the ability of parasite eggs to develop into third-stage larvae (L3) in the presence of an anthelmintic. The concentration of the drug that inhibits 50% of this development (IC50) is calculated. An increase in the IC50 value for a parasite isolate compared to a susceptible reference strain indicates resistance.

Larval Migration Inhibition Assay (LMIA): This assay measures the effect of the drug on the motility of L3 larvae. The ability of the larvae to migrate through a sieve is quantified. A reduction in migration in the presence of the drug is the basis for determining susceptibility.

Studies using these assays on various sheep nematode species have shown that it is possible to detect resistance to different MLs, including ivermectin and moxidectin. nih.gov However, the results can vary depending on the parasite species and the specific drug being tested. For example, in one study, moxidectin showed lower resistance ratios in the LDA compared to ivermectin but high resistance ratios in the LMIA across three different nematode species. nih.gov This suggests that different assays may be more or less suitable for detecting resistance to specific compounds. nih.gov

For other parasites like Dirofilaria immitis (heartworm), developing reliable in vitro assays has been more challenging. cambridge.orgresearchgate.net Some motility-based assays have been described, but they often require drug concentrations much higher than what is pharmacologically relevant. researchgate.net

The table below provides an overview of common in vitro assays used for ML susceptibility profiling:

Assay NamePrincipleMeasured EndpointApplication
Larval Development Assay (LDA) Inhibition of egg development to L3 larvaeIC50 (Concentration inhibiting 50% of development)Detecting resistance in gastrointestinal nematodes. nih.gov
Larval Migration Inhibition Assay (LMIA) Inhibition of L3 larval motility and migrationPercentage of migration inhibitionDetecting resistance in gastrointestinal nematodes. nih.gov
Microfilariae Suppression Test In vivo test with in vitro counting; assesses reduction of microfilariae in blood after treatmentReduction in microfilariae countUsed as an in-clinic indicator of potential Dirofilaria immitis resistance. mdpi.com

Molecular Diagnostics for Resistance-Associated Mutations

The development of resistance to macrocyclic lactones is a genetic trait that can be inherited. mdpi.com Therefore, identifying the specific genes and mutations associated with resistance is a key area of research. Molecular diagnostics offer the potential for rapid and early detection of resistance before it becomes clinically apparent. uq.edu.au

Research has focused on identifying single nucleotide polymorphisms (SNPs) that are more prevalent in resistant parasite populations compared to susceptible ones. mdpi.com For Dirofilaria immitis, whole-genome analysis has identified numerous SNPs that differ between ML-susceptible and resistant populations. researchgate.net A subset of these SNPs is now used as markers to help validate clinically suspected cases of resistance. mdpi.comresearchgate.net

Several genes have been implicated in ML resistance, although the exact mechanisms are not fully understood for all parasites. researchgate.net Genes encoding P-glycoproteins (P-gp), which are part of the ABC transporter family, are strongly suggested to play a role. asm.orgfrontiersin.org Overexpression of these transporters can lead to increased efflux of the drug from the parasite's cells, reducing its concentration at the target site. frontiersin.org Studies in Haemonchus contortus have shown that the expression of certain P-gp genes is altered in ivermectin-selected strains. asm.org

While significant progress has been made, the development of universal molecular markers for ML resistance is complex. cambridge.org The genetic basis of resistance can be polygenic, meaning multiple genes are involved, and the specific mutations may vary between different parasite species and even between different resistant populations of the same species. cambridge.org

The following table summarizes key molecular targets and markers investigated for ML resistance:

Gene/Marker TypePutative Role in ResistanceAssociated Parasite(s)Diagnostic Potential
P-glycoprotein (P-gp) genes Drug efflux, reducing intracellular drug concentrationHaemonchus contortus, Teladorsagia circumcincta, Parascaris equorum, Dirofilaria immitis researchgate.netfrontiersin.orgPromising target for developing diagnostic tests, but specific genes and mutations can vary.
Glutamate-gated chloride channel (GluCl) subunit genes Primary drug target; mutations could alter drug bindingCaenorhabditis elegans (model organism), various parasitic nematodes cambridge.orgHigh-level resistance in models requires mutations in multiple subunit genes, complicating use as a simple diagnostic marker. cambridge.org
Single Nucleotide Polymorphisms (SNPs) Genetic variations associated with resistant phenotypesDirofilaria immitis mdpi.comresearchgate.netUsed to differentiate between susceptible and resistant heartworm populations. researchgate.net

Evolutionary Dynamics of Resistance in Parasite Populations

The emergence and spread of anthelmintic resistance is an evolutionary process driven by drug selection pressure. cabidigitallibrary.org When an anthelmintic is used, susceptible parasites are killed, while those with pre-existing genetic traits that confer resistance survive and reproduce, passing these "resistance genes" to the next generation. cabidigitallibrary.org Over time, with repeated treatments, the frequency of these resistance alleles increases in the parasite population, leading to a noticeable loss of drug efficacy. cabidigitallibrary.org

The rate at which resistance develops is influenced by several factors:

Genetic Diversity: A higher level of genetic variation within a parasite population increases the likelihood that some individuals will possess genes that can confer resistance. cabidigitallibrary.org

Selection Pressure: The intensity of selection is a major driver. This includes the frequency of treatment and the proportion of the parasite population that is exposed to the drug. cabidigitallibrary.org Management practices that reduce the frequency of treatments can help slow the development of resistance. merckvetmanual.com

Parasite Biology: The life cycle and epidemiology of the parasite, including its reproductive rate and mechanisms of gene flow, also play a role.

Furthermore, the specific drug used can influence which genes are selected. cabidigitallibrary.org This is why different ML-resistant populations may not share the exact same genetic basis for their resistance. cabidigitallibrary.org The continued use of any macrocyclic lactone will exert selection pressure, and because of cross-resistance, this can drive the evolution of resistance to the entire drug class. merckvetmanual.commsdvetmanual.com

Analytical Methodologies for Milbemycin Alpha6 Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the principal technique for separating milbemycins from other compounds in a sample mixture. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode array detectors (DAD) is a widely used method for the quantification of milbemycins, especially in pharmaceutical formulations and bulk samples. nih.govmdpi.com These methods leverage the strong UV absorbance of the milbemycin structure, typically around 244-250 nm. mdpi.comnih.gov

Reversed-phase chromatography is the standard approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. mdpi.comnih.gov The mobile phase commonly consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water or an aqueous buffer. mdpi.comnih.gov By adjusting the solvent ratio (either isocratically or through a gradient), researchers can achieve effective separation of different milbemycin congeners and related impurities. nih.gov Method validation according to VICH and ICH guidelines has demonstrated that these HPLC methods are specific, linear, accurate, and precise for their intended purpose. nih.gov

Table 1: Examples of HPLC-UV/DAD Conditions for Milbemycin Analysis
ParameterCondition 1Condition 2Condition 3
Column Supelco Ascentis Express C18 (100 x 3.0 mm, 2.7 µm) nih.govPhenomenex® Gemini C18 (150 x 4.6 mm, 5 µm) mdpi.comNot Specified nih.gov
Mobile Phase Isocratic: 30% (0.05% H₃PO₄ in H₂O) / 70% (Methanol:Acetonitrile 6:4) nih.govIsocratic: Acetonitrile:Ultrapure Water (87:13 v/v) mdpi.comIsocratic: 86% Acetonitrile / 14% (0.5 mmol/L Ammonium Acetate) nih.gov
Flow Rate 0.5 mL/min nih.gov1.2 mL/min mdpi.com1.0 mL/min nih.gov
Detection Wavelength 244 nm nih.gov250 nm mdpi.com249 nm nih.gov
Column Temperature 50°C nih.gov25°C mdpi.com25°C nih.gov

For analyzing low concentrations of milbemycins in complex biological matrices such as plasma, milk, or tissues, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comresearchgate.net Its superior sensitivity and selectivity allow for quantification at the nanogram-per-milliliter (ng/mL) level. spectroscopyonline.commdpi.com

The chromatographic separation is typically performed on a reversed-phase C18 column. spectroscopyonline.commdpi.com The mass spectrometer is usually a triple quadrupole instrument operated in positive ion mode using an electrospray ionization (ESI) source. spectroscopyonline.comsigmaaldrich.com Quantification is achieved through Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion for the target analyte and monitoring for a unique product ion generated upon fragmentation. This two-stage mass filtering provides exceptional selectivity, minimizing interference from matrix components. youtube.com

Table 2: Representative LC-MS/MS Parameters for Milbemycin Oxime (A3/A4) Analysis
ParameterAnalyteValueReference
Ionization Mode Milbemycin Oxime A3ESI Positive youtube.com
Milbemycin Oxime A4ESI Positive youtube.com
Precursor Ion (m/z) Milbemycin Oxime A3542.2 youtube.com
Milbemycin Oxime A4556.2 youtube.com
Product Ion (m/z) Milbemycin Oxime A3153.1 youtube.com
Milbemycin Oxime A4167.2 youtube.com
Mobile Phase A: 0.1% Formic Acid in Water / B: Acetonitrile (Gradient) youtube.com
Acetonitrile: 5 mM Ammonium Acetate (85:15 v/v) mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is not a conventional technique for analyzing milbemycins. Due to their high molecular weight and low volatility, these compounds cannot pass through a GC system without prior chemical modification. youtube.comresearchgate.net Analysis by GC-MS therefore requires a derivatization step to convert the polar functional groups (such as hydroxyls) into more volatile and thermally stable forms.

Common derivatization reactions for compounds with hydroxyl groups include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or acylation. These reactions replace the active hydrogen on the hydroxyl groups with a nonpolar silyl (B83357) or acyl group, thereby increasing the compound's volatility. While some studies have identified milbemycin-related structures in complex natural extracts using GC-MS, the development of robust, validated quantitative methods is uncommon due to the extra sample preparation steps and potential for incomplete derivatization. For routine quantitative research, LC-MS/MS remains the far more direct and widely adopted method. mdpi.com

Sample Preparation Strategies in Research Contexts

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering substances that could compromise the accuracy and sensitivity of the chromatographic analysis.

The choice of extraction technique depends heavily on the sample matrix (e.g., plasma, milk, tissue).

Protein Precipitation (PPT): For biological fluids like plasma, a simple and rapid method is protein precipitation. spectroscopyonline.com A water-miscible organic solvent, typically acetonitrile, is added to the plasma sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the milbemycin, is then collected for analysis. This method is fast but may be less clean than others. spectroscopyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For milbemycins in aqueous matrices, an organic solvent like acetonitrile can be used to extract the analyte. The addition of salt (salting out) can further enhance the transfer of the analyte into the organic phase.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning and concentrating analytes from complex samples. mdpi.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). For milbemycins, reversed-phase C18 cartridges are common. mdpi.comsigmaaldrich.com The process involves:

Conditioning: The cartridge is prepared with a solvent like methanol, followed by water.

Loading: The pre-treated sample (e.g., plasma after protein precipitation) is loaded onto the cartridge. The milbemycin analyte adsorbs to the C18 material.

Washing: The cartridge is washed with a weak solvent to remove polar interferences while the analyte remains bound.

Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to elute the purified milbemycin from the cartridge. The resulting eluent is often evaporated and reconstituted in the mobile phase before injection. sigmaaldrich.com

In LC-MS/MS analysis, components of the biological matrix that co-elute with the analyte can interfere with the ionization process in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analyte signal, leading to inaccurate quantification.

Several strategies are employed to mitigate matrix effects:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE is crucial to remove as many interfering matrix components as possible before analysis.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract (e.g., plasma from an untreated animal) that is identical to the study samples. This ensures that the standards and the samples experience the same degree of matrix effect, which is then accounted for in the calibration curve.

Use of Internal Standards: The most robust method for correcting both extraction variability and matrix effects is the use of a suitable internal standard (IS). Ideally, a stable isotope-labeled (SIL) version of the analyte is used. The SIL-IS is chemically identical to the analyte and co-elutes chromatographically but is differentiated by its higher mass. Since the SIL-IS is affected by matrix effects and extraction loss in the same way as the analyte, the ratio of the analyte response to the IS response provides a highly accurate measure of the analyte's concentration. When a SIL-IS is unavailable, a structurally similar compound may be used.

Method Validation Parameters for Milbemycin alpha6 Research

The establishment of reliable and robust analytical methodologies is fundamental for the quantitative analysis of this compound in various matrices, from fermentation broths to biological samples. High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a commonly employed technique for the analysis of milbemycins. scielo.brscielo.brijirt.org The validation of these methods is crucial to ensure the accuracy and reliability of the obtained data and is performed in accordance with guidelines from the International Council for Harmonisation (ICH). scielo.brijirt.org While specific validation data for this compound is not extensively available in public literature, the validation parameters for closely related and structurally similar milbemycins, such as milbemycin oxime, provide a strong reference for the expected performance of analytical methods for this compound.

Specificity, Linearity, and Range

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijirt.org For HPLC methods, specificity is typically demonstrated by the separation of the analyte peak from other potential peaks in the chromatogram. digitellinc.com In the context of milbemycins, this involves ensuring that the method can distinguish the target compound from other milbemycin analogues and related substances. researchgate.net

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scielo.br This is typically evaluated by analyzing a series of standard solutions of varying concentrations. The linearity is then expressed in terms of the correlation coefficient (r) or the coefficient of determination (R²) of the calibration curve. scielo.br For milbemycin oxime, excellent linearity has been demonstrated in various studies. ijirt.orgresearchgate.netjetir.org

The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br The range is dependent on the application of the method.

Table 1: Linearity and Range of Analytical Methods for Milbemycins

Compound Method Range Correlation Coefficient (r or R²)
Milbemycin Oxime HPLC-UV 20-80 µg/mL 1.0
Milbemycin Oxime HPLC-UV 25-150 µg/mL 0.999
Milbemycin Oxime LC-MS/MS 2.0-500 ng/mL Linear

This table presents data for closely related milbemycin compounds as a proxy for this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br These parameters are crucial for the analysis of trace amounts of substances. The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. scielo.br

Table 2: LOD and LOQ of Analytical Methods for Milbemycins

Compound Method LOD LOQ
Milbemycin Oxime HPLC-UV 0.33 µg/mL 0.99 µg/mL
Milbemycin Oxime HPLC-UV 0.2 µg/mL 0.6 µg/mL
Moxidectin (B1677422) HPLC-DAD 0.003-0.037 mg/mL 0.004-0.123 mg/mL
Ivermectin UHPLC-MS/MS 0.02 ng/mL 1 ng/mL

This table presents data for closely related milbemycin and avermectin (B7782182) compounds as a proxy for this compound.

Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the test results obtained by the method to the true value. scielo.br It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. ijirt.org For milbemycin oxime, recovery studies at different concentration levels have shown high accuracy. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br For HPLC methods, these variations can include changes in flow rate, column temperature, and mobile phase composition. scielo.br

Table 3: Accuracy and Precision of Analytical Methods for Milbemycins

Compound Method Accuracy (% Recovery) Precision (%RSD)
Milbemycin Oxime HPLC-UV 99.8-100.06% Intra-day: 0.64%, Inter-day: 0.95%
Moxidectin HPLC-DAD -2.713 to 1.423 (Relative Error %) Intra-day: 0.321-1.859%, Inter-day: 0.152-2.315%

This table presents data for closely related milbemycin compounds as a proxy for this compound.

Applications in Biosynthetic Pathway Monitoring and SAR Studies

Validated analytical methodologies are indispensable tools for advancing our understanding of this compound, particularly in the realms of biosynthetic pathway monitoring and Structure-Activity Relationship (SAR) studies.

Biosynthetic Pathway Monitoring: The production of milbemycins by fermentation of Streptomyces species is a complex process involving a series of enzymatic reactions. mdpi.com Analytical methods, such as HPLC and LC-MS/MS, are crucial for monitoring the formation of this compound and its precursors during fermentation. mdpi.com This allows researchers to optimize fermentation conditions, such as media composition and feeding strategies, to enhance the yield of the desired compound. Furthermore, these methods are used to analyze the effects of genetic modifications in the producing organism, helping to elucidate the function of specific genes in the biosynthetic pathway. mdpi.com

Structure-Activity Relationship (SAR) Studies: SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. In the case of this compound, this involves synthesizing or isolating analogues with modifications at various positions of the molecule and then evaluating their biological activity. researchgate.net Accurate and precise analytical methods are essential for the purification and characterization of these new analogues. researchgate.net They are also used to determine the concentration of the compounds in biological assays, ensuring that the observed activity is correctly correlated with the tested concentration. This systematic approach allows for the identification of key structural features responsible for the desired biological effects, guiding the design of more potent and selective derivatives.

Table 4: Mentioned Compounds

Compound Name
This compound
Milbemycin oxime
Moxidectin
Ivermectin
Doramectin
Milbemycin A3 oxime

Ecological and Environmental Research Pertaining to Milbemycins

Environmental Fate and Persistence Studies

The environmental fate and persistence of milbemycins are influenced by their chemical properties and interaction with various environmental compartments, including soil and water.

Degradation Pathways in Various Environmental Compartments

Milbemycins are subject to degradation through several pathways, with photolysis and microbial action being significant contributors.

Soil: The degradation of milbemycins in soil is a crucial aspect of their environmental persistence. For instance, milbemycin A4 has a reported degradation half-life (DT50) in soil ranging from 21 to 82 days under laboratory conditions, with a geometric mean of 36.5 days. vkm.no In field studies, the degradation of milbemycin A3 and A4 was observed to be faster, with DT50 values of 8.5 and 11.4 days, respectively. vkm.no The degradation rate is influenced by factors such as temperature, with a slower degradation observed at lower temperatures. vkm.no Under anaerobic conditions, the degradation is significantly slower, with a reported DT50 of 556 days for milbemycin A4 in the soil phase. vkm.no Milbemycins exhibit low soil motility and are susceptible to rapid degradation by soil microorganisms. google.com

Water: In aquatic environments, hydrolysis and photolysis are the primary degradation pathways. The hydrolysis of milbemycin A4 is pH-dependent, being more rapid in acidic conditions. vkm.no At 50°C, the DT50 for hydrolysis was estimated to be 13 days at pH 5, while it was significantly longer at pH 7 and 9. vkm.no Photolysis, or degradation by light, is a significant pathway for milbemycins. google.comgoogle.com In aqueous solutions, the photolytic half-life of milbemycin A4 is reported to be around 2.6 days at pH 7. herts.ac.uk For milbemectin (B10764950), which includes milbemycin A4, the photolysis half-life on a thin, dry film of glass in sunlight was reported as 3 hours.

Photolysis: Exposure to light is a key factor in the degradation of milbemycins. google.com Studies have shown that photolysis can be an important route of degradation for milbemycin A4, with a half-life of 7.5 days in samples exposed to light, compared to 27 days in dark control samples. vkm.no This susceptibility to photolysis is a known drawback that can reduce the field efficacy of these compounds. google.com

Interactive Data Table: Degradation Half-life (DT50) of Milbemycin Analogues in Different Environmental Compartments

Compound/MixtureCompartmentConditionDT50 (days)Source
Milbemycin A4Soil (Lab)Aerobic, 20°C21-82 vkm.no
Milbemycin A4Soil (Lab)Aerobic, 10°C63 vkm.no
Milbemycin A4Soil (Lab)Anaerobic556 vkm.no
Milbemycin A3Soil (Field)-8.5 vkm.no
Milbemycin A4Soil (Field)-11.4 vkm.no
Milbemycin A4WaterHydrolysis, pH 5, 50°C13 vkm.no
Milbemycin A4WaterPhotolysis, pH 72.6 herts.ac.uk
Milbemycin A4Soil SurfacePhotolysis7.5 vkm.no

Metabolite Formation and Activity

The degradation of milbemycins leads to the formation of various metabolites. In soil, two major metabolites of milbemectin have been identified as 27-hydroxy-milbemycin A3/A4 and 27-keto-milbemycin A3/A4. vkm.no The 27-hydroxy-milbemycin A4 metabolite itself has a degradation half-life of 18 days in soil. vkm.no In rats, metabolism of milbemycin oxime is extensive, with the main metabolites being monohydroxylated derivatives. noahcompendium.co.uknoahcompendium.co.uk Unchanged milbemycin oxime is generally not found in urine or feces, indicating significant biotransformation. noahcompendium.co.uknoahcompendium.co.uk In dogs, metabolites of milbemycin oxime include glucuronide conjugates and dealkylated and hydroxylated forms. europa.eu The activity of these various environmental and biological metabolites is a subject of ongoing research, as their potential for biological effects, including toxicity, may differ from the parent compound. nih.gov For instance, two new 13-hydroxylated milbemycin metabolites isolated from a genetically engineered Streptomyces avermitilis strain exhibited potent acaricidal and nematocidal activity. tandfonline.com

Impact on Non-Target Organisms in Ecosystems

The broad-spectrum activity of milbemycins raises concerns about their potential impact on non-target organisms, particularly those in soil and dung ecosystems.

Effects on Beneficial Insects and Soil Organisms

A significant body of research has focused on the effects of milbemycins on dung-dwelling insects, which play a crucial role in the degradation of livestock feces and nutrient cycling.

Dung Flies: The larvae of dung-breeding flies are also highly susceptible to milbemycin residues in dung, with studies showing inhibition of their development. apvma.gov.au

There is a recognized need for more data on the toxicity of milbemycins to a wider range of dung beetles and other beneficial soil insects. apvma.gov.au

Ecological Risk Assessment Methodologies

The environmental risk assessment (ERA) for veterinary medicinal products, including those containing milbemycins, is a structured, tiered process mandated by regulatory authorities like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA). europa.eunoah.co.uknoah.co.uk

Phase I Assessment: This initial phase determines the potential for environmental exposure. europa.eunoah.co.uk It considers factors like the target animal, method of administration, and the predicted environmental concentration (PEC) in soil. If the PEC is below a certain trigger value (e.g., 100 µg/kg for soil), the ERA may conclude at this phase, unless the product is an ecto- or endoparasiticide for pasture animals, which must proceed to Phase II. europa.eufda.gov

Phase II Assessment: If a potential for significant environmental exposure is identified in Phase I, a more detailed ecotoxicological assessment is required. noah.co.ukwindows.net This phase involves a series of studies to determine the substance's physicochemical properties, environmental fate, and effects on various non-target organisms (e.g., aquatic organisms, earthworms, dung fauna). windows.net The assessment calculates a risk quotient (RQ), which is the ratio of the PEC to the predicted no-effect concentration (PNEC). noah.co.ukwindows.net If the RQ indicates a risk, further investigation or risk mitigation measures may be required. noah.co.ukwindows.net

The ERA process for parasiticides like milbemycins is particularly rigorous due to their potential for high toxicity to non-target organisms and persistence in the environment. ect.deumweltbundesamt.de

Bioaccumulation and Trophic Transfer Research (in non-human food chains)

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. This is a key consideration in the environmental risk assessment of persistent and lipophilic compounds like milbemycins.

The potential for bioaccumulation is often initially assessed using the octanol-water partition coefficient (log Pow). A high log Pow value suggests a greater potential for a substance to accumulate in fatty tissues. Milbemycin oxime has a high reported log Pow of 7, indicating a high affinity for lipids. msd.com

The bioconcentration factor (BCF) is a more direct measure of bioaccumulation, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. For milbemycin oxime, a BCF of 440 has been reported. merck.commerck.com

Future Research Directions and Translational Opportunities

Development of Next-Generation Milbemycin Analogues with Novel Activities

The quest for novel and more potent milbemycin analogues is a critical area of research. The inherent insecticidal, acaricidal, and anthelmintic properties of milbemycins provide a robust scaffold for chemical modification. tandfonline.comnih.govnih.gov

Key Research Thrusts:

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of milbemycin alpha-6 and its biological activity is paramount. By synthesizing and evaluating a diverse library of analogues with modifications at various positions, researchers can identify key functional groups responsible for potency and spectrum of activity. For instance, the synthesis of novel 25-substituted and 26-substituted milbemycin A4 derivatives has demonstrated the potential to enhance acaricidal activity. tandfonline.comnih.govnih.gov

Combinatorial Biosynthesis: Advances in genetic engineering offer the exciting prospect of creating novel milbemycin structures through combinatorial biosynthesis. researchgate.net This involves swapping domains within the polyketide synthase (PKS) genes responsible for milbemycin biosynthesis, potentially leading to the generation of a wide array of new analogues with unique properties. researchgate.net

Exploration of New Activities: Beyond their established antiparasitic roles, there is growing interest in exploring other potential therapeutic applications of milbemycin analogues. Research has indicated that some milbemycin compounds may play a role in reversing drug resistance in cancer cells. nih.gov Furthermore, milbemycins have shown the ability to inhibit drug efflux in fungi, suggesting a potential role in combating antifungal resistance. oup.comnih.gov

A study on 25-substituted milbemycin A4 derivatives revealed that all synthesized analogues exhibited higher acaricidal activity against Tetranychus urticae than the parent compound. tandfonline.comnih.gov Notably, 25b-methylmilbemycin A4 was the most potent, achieving 100% mortality at a concentration of 1 ppm. tandfonline.comnih.gov

Elucidation of Remaining Gaps in Biosynthetic Pathways and Regulation

A comprehensive understanding of the milbemycin biosynthetic pathway and its intricate regulatory networks is fundamental for developing high-yielding strains and engineering novel compounds. While significant progress has been made in identifying the milbemycin gene cluster in Streptomyces bingchenggensis and other producing organisms, gaps in our knowledge remain. nih.govnih.govcdnsciencepub.com

Areas for Future Investigation:

Identification of Novel Regulatory Elements: Research has identified several regulatory genes, such as milR and the SbbR/SbbA system, that play a crucial role in controlling milbemycin production. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Future work should focus on discovering and characterizing additional regulatory elements, including transcription factors and signaling molecules, that fine-tune the expression of the biosynthetic genes. researchgate.net The identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis highlights the complexity of this regulation. nih.gov

Post-PKS Modification Steps: The later steps in the milbemycin biosynthetic pathway, involving post-polyketide synthase modifications, are not fully understood. Elucidating the functions of enzymes like cytochromes P450, which are involved in generating the diversity of milbemycin structures, is crucial for targeted engineering of specific analogues. nih.gov

Metabolic Flux Analysis: Understanding the flow of precursor metabolites into the milbemycin biosynthetic pathway is essential for optimizing production. mdpi.com By analyzing and engineering the supply of starter and extender units, such as acetyl-CoA and propionyl-CoA, it may be possible to enhance the yield of desired milbemycin components like milbemycin A4. mdpi.com

Regulatory SystemFunctionImpact on Milbemycin Production
SbbR/SbbA ArpA/AfsA-type systemSbbR directly activates milR transcription, while SbbA appears to have a repressive effect. nih.govfrontiersin.orgfrontiersin.org
milR Cluster-situated activator geneEssential for milbemycin biosynthesis. researchgate.netfrontiersin.org
SbrH1-R Four-component systemModulates biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux. nih.gov

Innovative Strategies for Overcoming and Preventing Resistance

The development of resistance to milbemycins in target pest populations is a significant threat to their long-term efficacy. nih.govtandfonline.comdovepress.com Innovative strategies are urgently needed to overcome existing resistance and prevent its future emergence.

Promising Approaches:

Development of Resistance-Breaking Analogues: The synthesis of new milbemycin analogues that are effective against resistant strains is a high priority. This requires a detailed understanding of the molecular mechanisms of resistance, such as alterations in drug targets or increased drug efflux. tandfonline.comdovepress.comfrontiersin.org

Targeted and Strategic Use: Implementing strategies for the targeted and rotational use of milbemycins can help to minimize selection pressure for resistance. msdvetmanual.com This includes treating only infected animals or crops and rotating between different classes of parasiticides. researchgate.netmsdvetmanual.com

Efflux Pump Inhibition: In some cases, resistance is mediated by the overexpression of drug efflux pumps that actively remove the milbemycin from the target cell. oup.comdovepress.comfrontiersin.org The development of compounds that inhibit these pumps could restore the susceptibility of resistant pests to milbemycins. Milbemycins themselves have been shown to inhibit drug efflux in fungi. oup.comnih.gov

Mechanisms of resistance to macrocyclic lactones like milbemycins can involve changes in drug receptor sites, increased drug metabolism, or upregulation of cellular efflux mechanisms. tandfonline.comdovepress.com

Exploration of Milbemycin Action in New Invertebrate Models

The primary applications of milbemycins have been against a relatively narrow range of agricultural and veterinary pests. Expanding research to include new invertebrate models could uncover novel activities and applications.

Potential Research Avenues:

Screening Against a Broader Range of Pests: Systematic screening of milbemycin alpha-6 and its analogues against a wider variety of invertebrate pests, including those of medical and environmental importance, could reveal new targets.

Investigating Effects on Non-Target Organisms: Understanding the impact of milbemycins on non-target invertebrates is crucial for assessing their environmental safety. This research can also provide insights into the selectivity of these compounds.

Use in Disease Vector Control: The potential of milbemycins to control invertebrate vectors of human and animal diseases, such as mosquitoes, warrants further investigation. nih.gov

Repurposing for Other Indications: Research has suggested that milbemycins may have activity against nontuberculous mycobacteria, opening up possibilities for repurposing these compounds for human health applications. sgul.ac.uk

Integration of Omics Technologies in Milbemycin Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our ability to study and engineer milbemycin production. researcher.lifeomu.edu.tr

Transformative Potential of Omics:

Genomics: Whole-genome sequencing of milbemycin-producing strains provides a complete blueprint of their genetic potential, enabling the identification of biosynthetic gene clusters and regulatory networks. nih.govcdnsciencepub.comnih.gov

Transcriptomics: Analyzing the complete set of RNA transcripts under different conditions can reveal how the expression of milbemycin biosynthetic genes is regulated and identify key transcription factors. nih.govmdpi.com

Proteomics: Studying the entire protein complement of a cell can provide insights into the enzymes involved in milbemycin biosynthesis and post-translational modifications. omu.edu.tr

Metabolomics: Analyzing the complete set of small-molecule metabolites can help to identify bottlenecks in the biosynthetic pathway and optimize precursor supply for enhanced production. mdpi.comomu.edu.tr

Multi-omics Integration: Combining data from different omics platforms provides a holistic view of the cellular processes involved in milbemycin production, enabling more rational and targeted engineering strategies. omu.edu.tr

Transcriptome analysis has been instrumental in identifying the SbrH1-R four-component system that modulates milbemycin biosynthesis in S. bingchenggensis. nih.gov

Sustainable Production and Application Methodologies

Ensuring the long-term viability of milbemycins requires the development of sustainable production and application methods that minimize environmental impact. datahorizzonresearch.com

Key Areas for Improvement:

Strain Improvement for Higher Titers: The development of hyper-producing strains through metabolic engineering and synthetic biology approaches is crucial for making milbemycin production more cost-effective and reducing the environmental footprint of the fermentation process. researcher.liferesearchgate.netresearchgate.net

Optimization of Fermentation Processes: Fine-tuning fermentation conditions, including media composition and process parameters, can significantly improve the yield and efficiency of milbemycin production. mdpi.com

Development of Eco-Friendly Formulations: Creating formulations that enhance the stability and targeted delivery of milbemycins can reduce the amount of active ingredient needed and minimize off-target effects. datahorizzonresearch.com

Bioremediation Strategies: Investigating the environmental fate and degradation of milbemycins is important for developing strategies to mitigate any potential ecological risks.

Recent efforts have focused on coordinating the supply of acyl-coenzyme A precursors to improve not only the titer but also the desired ratio of milbemycin A4 to A3. mdpi.com

Q & A

Q. How can researchers ensure ethical use of animal models in this compound studies?

  • Methodological Answer: Adhere to ARRIVE guidelines for experimental design and reporting. Minimize animal numbers via power analysis and use non-invasive endpoints (e.g., fecal egg counts). Obtain approval from institutional animal care committees and disclose conflicts of interest in publications .

Q. What documentation standards are critical for replicating this compound synthesis protocols?

  • Methodological Answer: Provide step-by-step reaction conditions (temperature, catalysts, purification methods) in supplementary materials. Report yields, spectral data (NMR, IR), and chromatograms for intermediates. Use IUPAC nomenclature and deposit synthetic routes in platforms like SynArchive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.